N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide
CAS No.: 888450-01-9
Cat. No.: VC6893732
Molecular Formula: C24H19FN2O5
Molecular Weight: 434.423
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 888450-01-9 |
|---|---|
| Molecular Formula | C24H19FN2O5 |
| Molecular Weight | 434.423 |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-3-[(2-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C24H19FN2O5/c1-30-19-12-11-14(13-20(19)31-2)26-24(29)22-21(16-8-4-6-10-18(16)32-22)27-23(28)15-7-3-5-9-17(15)25/h3-13H,1-2H3,(H,26,29)(H,27,28) |
| Standard InChI Key | SABKGDAXQZZZOO-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4F)OC |
Introduction
N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran class, which is known for its diverse biological activities. This compound features a complex structure with multiple functional groups, including a benzofuran core, a 3,4-dimethoxyphenyl group, and a 2-fluorobenzamido moiety. Its molecular formula is C24H19FN2O5, and it has a molecular weight of approximately 434.4 g/mol .
Chemical Data Table
| Property | Description |
|---|---|
| Molecular Formula | C24H19FN2O5 |
| Molecular Weight | 434.4 g/mol |
| CAS Number | 888450-01-9 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Synthesis
The synthesis of N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide typically involves multi-step organic synthesis techniques. These processes require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor the progress of reactions and confirm the structure of intermediates and products.
Potential Applications
This compound has potential applications in medicinal chemistry and materials science due to its complex structure and the presence of functional groups that enhance its reactivity and interaction wit
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume